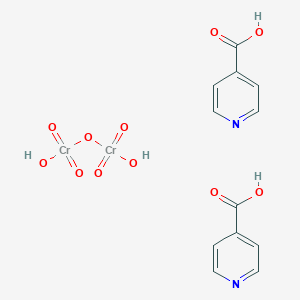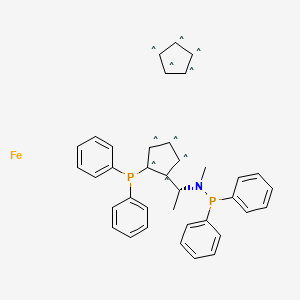
Erbium Perchlorate, 10,000 mg/L in H2O, 50 mL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium Perchlorate, with the chemical formula Er(ClO4)3, is a compound consisting of erbium and perchlorate ions. It is typically found in solution form, such as “Erbium Perchlorate, 10,000 mg/L in H2O, 50 mL”. Erbium is a rare-earth element, known for its silvery-white appearance and its applications in various high-tech fields. Perchlorate is a powerful oxidizing agent, making erbium perchlorate a compound of interest in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Erbium Perchlorate can be synthesized by reacting erbium oxide (Er2O3) with perchloric acid (HClO4). The reaction typically occurs under controlled conditions to ensure the complete dissolution of erbium oxide and the formation of erbium perchlorate:
Er2O3+6HClO4→2Er(ClO4)3+3H2O
Industrial Production Methods
In industrial settings, the production of erbium perchlorate involves the use of high-purity erbium oxide and concentrated perchloric acid. The reaction is carried out in a controlled environment to prevent any side reactions and to ensure the purity of the final product. The resulting solution is then filtered and concentrated to achieve the desired concentration, such as 10,000 mg/L.
Chemical Reactions Analysis
Types of Reactions
Erbium Perchlorate undergoes various chemical reactions, including:
Oxidation: Due to the presence of perchlorate ions, erbium perchlorate can act as an oxidizing agent.
Reduction: It can be reduced under specific conditions to form erbium chloride and other products.
Substitution: Erbium ions can participate in substitution reactions with other ligands.
Common Reagents and Conditions
Oxidation: Involves the use of reducing agents such as hydrogen gas or metals like zinc.
Reduction: Typically requires strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Can occur in the presence of complexing agents or ligands like ethylenediaminetetraacetic acid (EDTA).
Major Products Formed
Erbium Chloride (ErCl3): Formed during reduction reactions.
Complexes with Organic Ligands: Formed during substitution reactions.
Scientific Research Applications
Erbium Perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing luminescent metal-organic frameworks and fluorophosphate glasses.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent due to its unique luminescent properties.
Mechanism of Action
The mechanism by which Erbium Perchlorate exerts its effects is primarily related to the properties of erbium ions. Erbium ions can absorb and emit light at specific wavelengths, making them useful in optical applications. The perchlorate ions act as oxidizing agents, facilitating various chemical reactions. The molecular targets and pathways involved include the interaction of erbium ions with other molecules and the oxidation-reduction reactions facilitated by perchlorate ions .
Comparison with Similar Compounds
Similar Compounds
Erbium Chloride (ErCl3): Similar in terms of containing erbium ions but lacks the oxidizing properties of perchlorate.
Erbium Nitrate (Er(NO3)3): Another erbium compound with different anionic properties and applications.
Erbium Oxide (Er2O3): A precursor for synthesizing erbium perchlorate and other erbium compounds.
Uniqueness
Erbium Perchlorate is unique due to its combination of erbium and perchlorate ions, providing both luminescent properties and strong oxidizing capabilities. This makes it particularly valuable in applications requiring both properties, such as in the synthesis of advanced materials and in specific chemical reactions .
Properties
Molecular Formula |
Cl3ErH3O12 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
erbium;perchloric acid |
InChI |
InChI=1S/3ClHO4.Er/c3*2-1(3,4)5;/h3*(H,2,3,4,5); |
InChI Key |
RCRNYFSFVRLERM-UHFFFAOYSA-N |
Canonical SMILES |
OCl(=O)(=O)=O.OCl(=O)(=O)=O.OCl(=O)(=O)=O.[Er] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)








![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)




